molecular formula C12H13NO4 B8606585 1-(2-Methoxyphenylcarbamoyl)cyclopropanecarboxylic acid

1-(2-Methoxyphenylcarbamoyl)cyclopropanecarboxylic acid

Cat. No. B8606585
M. Wt: 235.24 g/mol
InChI Key: MGRXTTVGNVKHKL-UHFFFAOYSA-N
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Patent
US08093264B2

Procedure details

Following the procedure described above for the synthesis of compound 161 (Scheme 45), but replacing aniline for 2-methoxyaniline, title compound 172 was obtained in 44% yield. M/S (m/z): 236.0 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
44%

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]([C:10]2([C:13]([OH:15])=[O:14])[CH2:12][CH2:11]2)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:16][O:17]C1C=CC=CC=1N>>[CH3:16][O:17][C:6]1[CH:5]=[CH:4][CH:3]=[CH:2][C:1]=1[NH:7][C:8]([C:10]1([C:13]([OH:15])=[O:14])[CH2:11][CH2:12]1)=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NC(=O)C1(CC1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(N)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)NC(=O)C1(CC1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.